Cas no 185153-47-3 (2-(2,6-Dichloro-4-methylphenyl)acetic acid)

2-(2,6-Dichloro-4-methylphenyl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2,6-dichloro-4-methylphenylacetic acid
- 2-(2,6-Dichloro-4-methylphenyl)acetic acid
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- インチ: 1S/C9H8Cl2O2/c1-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13)
- InChIKey: QDEJBTKPIZBJAW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C=C(C=1CC(=O)O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 184
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 37.3
2-(2,6-Dichloro-4-methylphenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010005931-250mg |
2,6-Dichloro-4-methylphenylacetic acid |
185153-47-3 | 97% | 250mg |
$504.00 | 2023-09-02 | |
Alichem | A010005931-500mg |
2,6-Dichloro-4-methylphenylacetic acid |
185153-47-3 | 97% | 500mg |
$847.60 | 2023-09-02 | |
Alichem | A010005931-1g |
2,6-Dichloro-4-methylphenylacetic acid |
185153-47-3 | 97% | 1g |
$1445.30 | 2023-09-02 |
2-(2,6-Dichloro-4-methylphenyl)acetic acid 関連文献
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1. Book reviews
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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7. Back matter
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
2-(2,6-Dichloro-4-methylphenyl)acetic acidに関する追加情報
Recent Advances in the Study of 2-(2,6-Dichloro-4-methylphenyl)acetic acid (CAS: 185153-47-3)
The compound 2-(2,6-Dichloro-4-methylphenyl)acetic acid (CAS: 185153-47-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research brief synthesizes the latest findings regarding this compound, focusing on its chemical properties, biological activities, and emerging applications in medicinal chemistry.
Recent structural-activity relationship (SAR) studies have revealed that the dichloro-methyl substitution pattern on the phenyl ring contributes to the compound's unique electronic properties and molecular interactions. The acetic acid moiety provides an important functional handle for further chemical modifications, making this scaffold particularly valuable for medicinal chemistry applications. Density functional theory (DFT) calculations published in 2023 have provided new insights into the compound's conformational preferences and potential binding modes with biological targets.
In pharmacological research, 2-(2,6-Dichloro-4-methylphenyl)acetic acid has shown promising activity as a precursor in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). A 2024 study demonstrated its effectiveness as an intermediate in developing selective COX-2 inhibitors with reduced gastrointestinal side effects compared to traditional NSAIDs. The compound's metabolic stability and pharmacokinetic profile have been extensively characterized in recent preclinical studies, showing favorable absorption and distribution properties.
Emerging applications in targeted drug delivery systems have been reported, where researchers have utilized the compound's chemical structure as a linker in antibody-drug conjugates (ADCs). The specific substitution pattern allows for controlled release of payloads while maintaining conjugate stability in circulation. Recent patent filings (2023-2024) indicate growing commercial interest in these applications, particularly in oncology therapeutics.
Analytical method development for this compound has advanced significantly, with new HPLC and LC-MS/MS protocols achieving detection limits below 1 ng/mL in biological matrices. These methodological improvements have facilitated more accurate pharmacokinetic studies and impurity profiling in pharmaceutical formulations containing this compound or its derivatives.
The safety profile of 2-(2,6-Dichloro-4-methylphenyl)acetic acid continues to be evaluated through comprehensive toxicological studies. Recent findings suggest that while the compound shows good tolerability in acute exposure models, chronic toxicity studies recommend careful dose optimization for therapeutic applications. These results have important implications for its potential transition to clinical development.
Future research directions highlighted in recent reviews include exploration of the compound's potential in neurodegenerative disease therapeutics and its use as a building block for developing novel PET radiotracers. The unique physicochemical properties of this scaffold make it particularly suitable for blood-brain barrier penetration, opening new possibilities for CNS drug development.
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